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Compound Focus: Caflanone

CAS No.: 199167-23-2

Cat. No.: S903833

Caflanone Properties & Mechanism of Action

Caflanone (FBL-03G) is a novel prenylated phenolic flavone with demonstrated anti-cancer activity
against multiple tumor types, including pancreatic cancer, breast cancer, and glioblastoma. As a non-
cannabinoid flavonoid, it represents a new class of therapeutic agent with multiple mechanisms of action

that make it particularly suitable for targeted delivery approaches.

Key Characteristics & Mechanisms

e Origin & Chemistry: Caflanone is the unnatural isomer of cannflavin B, a metabolite of cannabis,
but is itself non-cannabinoid. It has been granted FDA Orphan Drug Designation for pancreatic

cancer in 2019 and received IND clearance for Phase I clinical trials in 2023. [1]

e Primary Mechanisms: Caflanone demonstrates dual targeting capability against key pathways in

cancer development:

o CSF1-R inhibition: Targets tumor-associated macrophages in the tumor microenvironment
o KRAS suppression: Potently suppresses KRAS expression, particularly the G12D mutation
present in >36% of pancreatic cancers [1]
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o Additional Activity: Preclinical studies show Caflanone has broad-spectrum inhibitory effects
against multiple viral and inflammatory targets relevant to the tumor microenvironment, including
ABL-2, cathepsin L, and multiple cytokines (IL-1p, IL-6, IL-8, Mip-1a, TNF-a). [2]

Quantitative Bioactivity Profile

Table: Caflanone Bioactivity Profile Against Key Targets [2]

Target ECsolICso0 (M) Biological Significance

hCov-OC43 beta virus 0.42 Antiviral activity demonstration

ABL-2 0.27 Kinase inhibition

AXL <5.0 May affect mother-to-fetus viral transmission
Cathepsin L 3.28 Viral entry pathway inhibition

IL-1B 2.4 Anti-inflammatory cytokine suppression

IL-6 9.1 Anti-inflammatory cytokine suppression
CK2a2 0.038 Kinase inhibition

P14Kiii3 0.136 Kinase inhibition

Nanoparticle Formulation & Synthesis

The gold-coated lipo-polymeric hybrid nanosystem represents a cutting-edge approach for Caflanone
delivery, combining the biocompatibility of lipid-polymer hybrids with the functional advantages of gold

nanoparticles for enhanced radiotherapy and triggered drug release.

Synthesis Protocol
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¢ Lipo-polymeric Hybrid Nanoparticles (PDPC NPs) Base Formulation:

o Liposome Preparation: Create DOPS-Na liposomes with or without Caflanone using thin film
hydration technique

o Hydrogel Isolation: Prepare two solutions of PEG (1.98g) and PVP (0.52g) in Milli-Q water

o Combination: Add liposomes (10 mg/mL) to PEG solution under stirring, then inject into PVP
solution under constant stirring

o Cross-linking: Add calcium chloride solution (100 mM) dropwise and stir at room temperature
for one hour

o Purification: Wash nanoparticles twice with buffer solution (1 mM CacClz, 150 mM NaCl) and
recover by centrifugation [3]

¢ Gold Coating (PAu NPs):

o Chemical Reduction: Mix PDPC NPs (2 mg/mL) with HAuCls-3H20 at varying concentrations
(5-20 mM)

o Reduction: Add ascorbic acid (10 mM) to initiate reduction process

o Monitoring: Color change from colorless to dark brown indicates successful gold nanoparticle
formation [3]

Synthesis Workflow Visualization
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Gold-coated Nanoparticle Synthesis Workflow

Nanoparticle Characterization Parameters

Table: Gold Coating Optimization Parameters [3]

Nanoparticle
Type

HAuCl4:3H20
Concentration

Key Characteristics

Recommended
Use

PDPC NPs

(Base)

PAu5 NPs

PAul0 NPs

PAul5 NPs

PAu20 NPs

0mM

5mM

10 mM

15 mM

20 mM

Biocompatible core, drug loading
capacity

Basic gold coating, moderate
radiosensitization

Enhanced radiosensitivity, good
imaging capability

Strong radiosensitization, excellent
imaging

Maximum gold content, potential
aggregation risk

Experimental Protocols & Methodologies

In Vitro Therapeutic Efficacy Assessment

¢ Cell Line Validation:

Control formulations

Preliminary studies

Standard

applications

Enhanced therapy

Specialized
applications

o Use appropriate cancer cell lines: breast cancer, pancreatic cancer, and glioblastoma

models

o Maintain cells in recommended media (DMEM or RPMI) with proper serum supplementation
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o Ensure cell viability >95% before experimentation [3]
¢ Treatment Protocol:

o Nanoparticle Exposure: Incubate cells with Caflanone-loaded PAu NPs at optimized
concentrations (typically 0.5-20 pg/mL based on formulation)

o Radiation Application: Apply X-ray radiation using clinical irradiator (220kVp, 13mA) with
doses ranging 2-10 Gy

o Assessment Timeline: Evaluate treatment effects at 24h, 48h, and 72h post-treatment

o Analysis Methods: Utilize MTT assay, clonogenic survival, apoptosis assays (Annexin V/PI),
and cell cycle analysis [3]

e Radiation-Triggered Drug Release:

o Apply precise X-ray radiation to activate drug release from gold-coated nanoparticles
o Measure drug release kinetics using HPLC or fluorescence-based methods
o Confirm spatial and temporal control through localized radiation application [3]

In Vivo Evaluation Protocol

e Animal Model Preparation:

o Use immunocompromised mice for xenograft studies
o Implant tumor cells ( pancreatic, breast, or glioblastoma) subcutaneously
o Allow tumors to reach 100-150 mm? before treatment initiation [3]

¢ Dosing & Administration:

o Administer Caflanone-loaded PAu NPs via intravenous injection (dose range: 5-20 mg/kg)

o For targeted delivery, consider intratumoral injection for localized tumors

o Implement fractionated radiation protocol (2-5 Gy fractions) using Small Animal Radiation
Research Platform (SARRP) [3]

¢ Assessment Methods:

(e]

Tumor Monitoring: Measure tumor dimensions 3 times weekly using calipers
Imaging: Utilize X-ray/CT imaging for nanoparticle tracking and tumor response
Survival Analysis: Monitor overall survival and tumor-free survival
Histopathology: Conduct tissue analysis for safety and efficacy evaluation [3]

[¢]

[¢]

[e]
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Caflanone Mechanism of Action with Targeted Delivery

Troubleshooting Common Experimental Issues
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Nanoparticle Synthesis & Characterization Problems

Table: Synthesis Issues and Solutions

Problem

Potential Causes

Solutions

Low drug loading
efficiency

Irregular

nanoparticle size

Poor gold coating

Nanoparticle
aggregation

Inconsistent drug
release

In Vitro Experimental Challenges

Incorrect drug-polymer ratio,
rapid precipitation

Inconsistent stirring, rapid
cross-linking

Incorrect HAUCl4
concentration, improper
reduction

High concentration,
improper storage

Variable gold coating
thickness, radiation
parameters

e Variable Cytotoxicity Results:

Optimize Caflanone concentration during
liposome preparation, adjust addition rate during
hydrogel formation

Maintain constant stirring speed, control CaClz
addition rate (dropwise over 5-10 minutes)

Validate gold salt concentration (5-20 mM),
ensure fresh ascorbic acid preparation

Dilute nanoparticle suspension, store at 4°C in

appropriate buffer, use sonication before use

Standardize gold coating process, calibrate
radiation source, validate radiation dose

o Cause: Inconsistent nanoparticle concentration, cell passage number effects, serum

interference

o Solution: Prepare fresh nanoparticle suspensions for each experiment, use low-passage cells
(<20 passages), maintain consistent serum concentration across experiments

¢ Inconsistent Radiation Response:

o Cause: Uneven radiation field, incorrect dose calibration, variable nanoparticle internalization
o Solution: Calibrate irradiator regularly, position cells consistently in radiation field, pre-incubate

nanopatrticles for standardized internalization time (4-6 hours)
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e Poor Imaging Contrast:

o Cause: Insufficient gold coating, nanoparticle aggregation, suboptimal concentration
o Solution: Optimize gold coating parameters (validate with TEM), filter nanoparticles before use,
determine ideal concentration for X-ray/CT imaging [3]

In Vivo Translation Difficulties

e Limited Tumor Targeting:

o Cause: Rapid clearance, insufficient EPR effect, protein corona formation
o Solution: Optimize administration route (consider intratumoral for localized tumors), modify
surface properties with PEGylation, administer in multiple fractions

e Toxicity Concerns:

o Cause: Off-target accumulation, dose-dependent effects, carrier-related toxicity

o Solution: Conduct thorough dose escalation studies, monitor blood parameters and organ
function, include proper controls (empty nanoparticles)

¢ Variable Therapeutic Response:

o Cause: Tumor heterogeneity, differences in tumor model, immune status variations

o Solution: Use standardized tumor models, increase group sizes for statistical power, validate
tumor engraftment before randomization

Frequently Asked Questions (FAQSs)

Caflanone Properties & Mechanisms

¢ Q: What is the evidence for Caflanone's activity against pancreatic cancer?

o A: Preclinical studies demonstrate that Caflanone increases apoptosis and decreases survival
in pancreatic cancer cells when combined with radiotherapy. In vivo studies in mouse models
showed that Caflanone and radiation caused shrinkage of both treated and distant untreated
tumors, suggesting induction of an anti-tumor immune response. The molecule has shown
suppression of KRAS expression, a major mutation in pancreatic cancer. [1]
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¢ Q: What is the significance of Caflanone's CSF1-R targeting?

o A: CSF1-R (Colony Stimulating Factor 1 Receptor) inhibition targets tumor-associated
macrophages (TAMs), which play a key role in tumor progression, immunosuppression, and
treatment resistance. By targeting TAMs via CSF1-R inhibition, Caflanone can remodel the
tumor microenvironment to enhance anti-tumor immunity and treatment response. [1]

Nanoparticle Formulation

¢ Q: Why use gold-coated lipo-polymeric nanoparticles for Caflanone delivery?

o A: The gold-coated hybrid system provides three critical functionalities: (1) Radiosensitization
- gold enhances radiation effects through increased secondary electron production; (2)
Radiation-triggered drug release - X-rays can precisely control drug release at tumor sites;
(3) X-ray/CT contrast agent - enables real-time imaging and treatment monitoring. This
multifunctionality enables image-guided, spatially controlled therapy. [3]

¢ Q: What is the typical drug loading efficiency for Caflanone in these nanoparticles?

o A: While exact percentages vary by formulation parameters, well-optimized lipo-polymeric
hybrid nanoparticles typically achieve loading efficiencies of 60-80% for hydrophobic

compounds like Caflanone. Efficiency can be improved by optimizing the drug-polymer ratio
and the cross-linking conditions during synthesis.

Experimental Design & Optimization

¢ Q: What radiation doses are typically used with Caflanone-loaded PAu NPs?

o A In preclinical studies, doses ranging from 2-10 Gy have been employed, with fractionated
regimens (e.g., 3x5 Gy) often showing enhanced efficacy. The optimal dose depends on tumor

type, nanoparticle concentration, and radiation schedule. Always include radiation-only and
nanoparticle-only controls. [3]

¢ Q: How do I determine the optimal nanoparticle concentration for my experiments?

o A: Conduct dose-ranging studies initially (typically 0.5-20 pg/mL for in vitro, 5-20 mg/kg for in
vivo). Consider the gold content (PAu5-PAuU20 variants) as higher gold coating enhances
radiosensitivity but may affect biocompatibility. Always include viability assays and
hemocompatibility testing for in vivo applications.
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Translation & Clinical Applications

e Q: What is the current clinical status of Caflanone?

o A: Caflanone received FDA IND clearance in 2023 for a Phase I, first-in-human clinical study in
pancreatic cancer patients. The trial will evaluate the safety and preliminary antitumor activity of
Caflanone in combination with radiotherapy. The molecule previously received Orphan Drug
Designation for pancreatic cancer in 2019. [1]

¢ Q: What cancer types show most promise for this approach?

o A: Based on preclinical data, pancreatic cancer, breast cancer, and glioblastoma have shown
significant sensitivity to the Caflanone-nanoparticle-radiation combination approach. The
technology may be particularly beneficial for cancers where targeted delivery and radiation
sensitization are critical. [3] [1]

Key Data & Technical Specifications

Characterization Standards

Table: Optimal Nanoparticle Characterization Parameters [3]

Parameter Target Specification Measurement Method

Size 100-200 nm Dynamic Light Scattering

Zeta Potential -20 to -30 mV Laser Doppler Electrophoresis

Gold Coating Thickness 5-15 nm Transmission Electron
Microscopy

Drug Loading Efficiency >70% HPLC Analysis

Radiation-triggered
Release

>80% within 4h post-radiation

Dialysis Method with X-ray
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Parameter Target Specification Measurement Method
X-ray/CT Contrast Significant enhancement at 5-10 CT Imaging Phantom Study
mg/mL

Experimental Controls Checklist

For rigorous experimentation, always include these essential controls:

¢ Nanoparticle Controls: Empty nanoparticles (without Caflanone), gold-coated nanoparticles without

drug

¢ Treatment Controls: Caflanone alone (free drug), radiation alone, combination of free drug +
radiation

¢ Biological Controls: Untreated cells/animals, vehicle controls (buffer solution)

e Technical Controls: Reference standards for assays, positive controls for viability/apoptosis assays

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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